Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate
Description
Properties
Molecular Formula |
C12H11ClF2O3 |
|---|---|
Molecular Weight |
276.66 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C12H11ClF2O3/c1-2-18-11(17)7-10(16)12(14,15)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
FZTDHVIJYHIZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C1=CC=C(C=C1)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation-Based Synthesis
The Claisen condensation framework serves as a foundational approach for constructing the β-keto ester backbone. Ethyl difluoroacetate and ethyl 4-chlorophenylacetate are condensed in the presence of a strong base, typically sodium ethoxide or lithium diisopropylamide (LDA), to form the β-keto ester core.
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of ethyl difluoroacetate to generate a nucleophilic enolate, which attacks the carbonyl carbon of ethyl 4-chlorophenylacetate. The intermediate undergoes elimination of ethanol to yield the β-keto ester. Key parameters include:
- Temperature : 0–5°C during enolate formation, followed by gradual warming to 25°C.
- Solvent : Anhydrous tetrahydrofuran (THF) or ethyl acetate.
- Base stoichiometry : 1.1–1.3 equivalents relative to ethyl difluoroacetate to minimize side reactions.
Yield Optimization Data
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOEt | THF | 0 → 25 | 68 | 92 |
| LDA | Ethyl acetate | -78 → 25 | 82 | 95 |
| KOtBu | DMF | 25 | 54 | 88 |
The use of LDA in ethyl acetate achieves superior yields (82%) due to enhanced enolate stability and reduced ester hydrolysis.
Enolate Alkylation with 4-Chlorophenyl Electrophiles
This two-step strategy first generates ethyl 4,4-difluoroacetoacetate via Claisen condensation, followed by Friedel-Crafts alkylation to introduce the 4-chlorophenyl group.
Step 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate
Ethyl difluoroacetate and ethyl acetate undergo base-catalyzed condensation (see Section 1). Industrial-scale protocols from EP2262756B1 report yields exceeding 90% using sodium ethoxide in ethyl acetate, with inline distillation removing ethanol byproducts.
Step 2: Friedel-Crafts Alkylation
The difluoroacetoacetate intermediate reacts with 4-chlorobenzyl chloride in the presence of AlCl₃ or FeCl₃. The Lewis acid facilitates electrophilic aromatic substitution, positioning the chlorophenyl group at the β-carbon.
Critical Process Parameters
- Catalyst loading : 1.2 equivalents AlCl₃ ensures complete conversion.
- Reaction time : 12–16 hours at 80°C.
- Workup : Quenching with ice-cold HCl (1M) followed by extraction with dichloromethane.
Yield : 74–78% after column chromatography (hexane/ethyl acetate, 4:1).
Industrial-Scale Continuous Flow Synthesis
Recent patents highlight transitioning from batch to continuous flow reactors to improve reproducibility and safety. Key innovations include:
Tubular Reactor Design
Microwave-Assisted Synthesis
Microwave irradiation accelerates enolate formation and condensation steps, reducing reaction times from hours to minutes.
Biocatalytic Approaches
Emerging research employs lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification of 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutyric acid with ethanol.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro and chlorophenyl groups can enhance its binding affinity and specificity towards these targets. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 4-(2,4-Dichlorophenyl)-3-Oxobutanoate (CAS: 194240-93-2)
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molar Mass : 275.13 g/mol
- Key Differences : Replaces the 4-chloro and 4,4-difluoro groups with 2,4-dichloro substituents .
- Impact: The dichloro substitution increases molecular weight slightly compared to mono-chloro analogs but reduces electronegativity compared to fluorine-containing derivatives.
Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate (CAS: 5933-17-5)
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molar Mass : 275.13 g/mol
- Key Differences : Features 2,6-dichloro substituents on the phenyl ring.
- Impact : The symmetrical ortho-chloro arrangement enhances steric bulk, which could limit rotational freedom and alter solubility or metabolic stability compared to para-substituted analogs .
Fluorine vs. Chlorine Substitution
Ethyl 4,4-Difluoro-3-Oxobutanoate (CAS: 352-24-9)
- Molecular Formula : C₆H₈F₂O₃
- Molar Mass : 166.12 g/mol
- Key Differences: Lacks the chlorophenyl group entirely, retaining only the 4,4-difluoro-3-oxobutanoate core.
- This compound serves as a precursor for synthesizing more complex fluorinated esters .
Ester Group Modifications
Methyl 4-(4-Chlorophenyl)-4-Oxobutanoate
- Molecular Formula : C₁₁H₁₁ClO₃ (estimated)
- Molar Mass : ~226.66 g/mol
- Key Differences : Replaces the ethyl ester with a methyl ester .
- Impact : The shorter alkyl chain reduces lipophilicity, which may decrease membrane permeability compared to the ethyl analog. Methyl esters are generally more prone to hydrolysis due to reduced steric protection of the ester bond .
Hybrid Substituent Profiles
Ethyl 4-(3-Fluoro-4-Methoxyphenyl)-4-Oxobutanoate (CAS: 1402232-56-7)
- Molecular Formula : C₁₃H₁₅FO₄
- Molar Mass : 262.26 g/mol
- Key Differences : Combines 3-fluoro and 4-methoxy groups on the phenyl ring.
- This hybrid substitution pattern could enhance solubility in polar solvents compared to halogen-only analogs .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate | 1823184-46-8 | C₁₂H₁₁ClF₂O₃ | 292.67 | 4-Cl, 4,4-F₂, ethyl ester | High electronegativity, enhanced stability |
| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | 194240-93-2 | C₁₂H₁₂Cl₂O₃ | 275.13 | 2,4-Cl₂, ethyl ester | Steric hindrance at ortho position |
| Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | 5933-17-5 | C₁₂H₁₂Cl₂O₃ | 275.13 | 2,6-Cl₂, ethyl ester | Symmetrical substitution, reduced solubility |
| Methyl 4-(4-chlorophenyl)-4-oxobutanoate | - | C₁₁H₁₁ClO₃ | ~226.66 | 4-Cl, methyl ester | Lower lipophilicity, higher hydrolysis risk |
| Ethyl 4,4-difluoro-3-oxobutanoate | 352-24-9 | C₆H₈F₂O₃ | 166.12 | 4,4-F₂, ethyl ester | Volatile, simple fluorinated core |
| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | 1402232-56-7 | C₁₃H₁₅FO₄ | 262.26 | 3-F, 4-OCH₃, ethyl ester | Balanced electronic effects |
Research Findings and Implications
- Electron-Withdrawing Effects: Fluorine and chlorine substituents enhance the electrophilicity of the β-keto ester group, facilitating nucleophilic reactions (e.g., enolate formation) .
- Metabolic Stability: Fluorinated compounds like this compound may exhibit slower metabolic degradation compared to non-fluorinated analogs due to stronger C-F bonds .
- Solubility Trends : Chlorine substituents generally reduce aqueous solubility, while methoxy groups (as in CAS 1402232-56-7) improve it .
Biological Activity
Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 284.65 g/mol. Its structure features a difluorinated carbon chain with a chlorophenyl substituent, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClF₂O₃ |
| Molecular Weight | 284.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceutical compounds. It is known to influence several biochemical pathways, particularly those involving ion channels and neurotransmitter systems.
Key Mechanisms:
- Potassium Channel Modulation: The compound has been studied for its ability to enhance the opening of potassium channels, leading to hyperpolarization of cell membranes and decreased neuronal excitability. This action can have implications in treating conditions such as epilepsy and other neurological disorders.
- GABA-T Inhibition: It acts as a precursor for GABA-T antagonists, which are important in modulating gamma-aminobutyric acid (GABA) levels in the brain, thus influencing anxiety and mood disorders.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticonvulsant Activity: In animal models, derivatives of this compound have shown potential anticonvulsant properties by modulating neurotransmitter levels.
- Antimicrobial Properties: Some studies suggest that similar compounds exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Synthesis and Biological Evaluation:
-
Pharmacokinetics:
- Research on the pharmacokinetics of related compounds suggests that their absorption and metabolism are influenced by the presence of halogen substituents. This impacts their bioavailability and therapeutic efficacy.
-
Enzyme Interaction Studies:
- Limited research has been conducted on enzyme interactions involving this compound. However, similar compounds have shown potential for enzyme inhibition, suggesting that further studies could reveal significant therapeutic roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
